molecular formula C17H16FNOS B3405341 (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1331593-26-0

(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B3405341
CAS No.: 1331593-26-0
M. Wt: 301.4
InChI Key: REBCYTNVCCQNMN-BQYQJAHWSA-N
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Description

(E)-N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a cyclopropane ring substituted with a 4-fluorophenyl group and a methylene-linked acrylamide moiety bearing a thiophen-2-yl group. The 4-fluorophenyl group enhances metabolic stability and membrane permeability, while the thiophene ring contributes to π-π interactions in target binding .

Properties

IUPAC Name

(E)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNOS/c18-14-5-3-13(4-6-14)17(9-10-17)12-19-16(20)8-7-15-2-1-11-21-15/h1-8,11H,9-10,12H2,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBCYTNVCCQNMN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C=CC2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(CNC(=O)/C=C/C2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is the reaction of 4-fluorophenylcyclopropylmethanol with thiophene-2-carboxaldehyde under basic conditions to form an intermediate, which is then subjected to a Wittig reaction to introduce the acrylamide moiety. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its combination of a cyclopropane ring and heteroaromatic substituents. Key analogs and their distinguishing features include:

Compound Key Substituents Structural Differences
Target Compound Cyclopropane-(4-fluorophenyl), thiophen-2-yl acrylamide Reference structure
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] p-Tolyl group on acrylamide nitrogen Lacks cyclopropane; simpler aryl substitution
Compound 6i [2-(4-Fluorophenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)...] Indole-ethyl group, 4-fluorophenyl cyclopropane Replaces thiophene with indole; additional ethyl spacer
(E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide Sulfamoylphenyl group on acrylamide nitrogen Retains 4-fluorophenyl but substitutes cyclopropane with sulfonamide
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Furan-2-yl, N-methyl-p-tolyl Heteroaromatic substitution (furan vs. thiophene); N-methylation

Key Observations :

  • Electron-Deficient vs. Electron-Rich Rings : Thiophene (target compound) offers stronger electron-rich interactions compared to furan (DM490) .
  • Nitrogen Substituents : Bulky groups (e.g., sulfamoylphenyl in ) may hinder binding in certain targets but improve solubility.

Physicochemical Properties

Comparative data from NMR, LCMS, and molecular weight calculations highlight trends in solubility and stability:

Compound Molecular Weight LogP (Predicted) Purity Key Analytical Data
Target Compound ~345.4 g/mol ~3.5 N/A Expected ¹H NMR: δ 7.2–7.4 (thiophene protons), 1.2–1.5 ppm (cyclopropane)
DM497 296.3 g/mol ~3.1 >95% ¹H NMR: δ 7.6–7.8 (thiophene), 2.3 ppm (p-tolyl CH3)
Compound 6f 425.4 g/mol ~2.8 >97% LCMS: m/z 425 [M+H]⁺; ¹H NMR: δ 6.8–7.1 (methoxy protons)
Compound 6i ~360.8 g/mol ~4.0 N/A Cyclopropane ¹H NMR: δ 1.0–1.3 ppm; 4-fluorophenyl at δ 7.0–7.3

Key Observations :

  • LogP and Solubility : The target compound’s higher LogP (~3.5) compared to DM497 (~3.1) suggests reduced aqueous solubility, a trade-off for enhanced membrane permeability .
  • Purity and Stability : High purity (>95%) in analogs like DM497 and 6f indicates robust synthetic protocols, which may extend to the target compound .

Key Observations :

  • Structure-Activity Relationships (SAR): Thiophene vs. Furan: DM497 (thiophene) shows stronger antinociception than DM490 (furan), highlighting the importance of sulfur in binding . Fluorine Substitution: 4-Fluorophenyl groups (target compound, 6i) enhance metabolic stability and CNS penetration compared to non-halogenated analogs .

Q & A

Q. Q1. (Basic) What are the standard synthetic routes for (E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide?

The compound is typically synthesized via multi-step reactions involving:

  • Coupling reactions : Thiophene derivatives are coupled with acrylamide precursors using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF .
  • Cyclopropane formation : The 4-fluorophenylcyclopropyl group is introduced via [2+1] cycloaddition or alkylation reactions .
  • Purification : Column chromatography with solvents like ethyl acetate/petroleum ether mixtures is used to isolate the product .
    Key parameters : Temperature (0–25°C), reaction time (12–24 hrs), and solvent polarity are critical for yield optimization .**

Q. Q2. (Advanced) How can reaction conditions be optimized to mitigate side reactions (e.g., isomerization or polymerization)?

  • Temperature control : Maintain sub-ambient temperatures (0–5°C) during acrylamide coupling to prevent thermal isomerization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing polymerization .
  • Catalytic additives : Use HOBt (hydroxybenzotriazole) to enhance coupling efficiency and minimize byproducts .
  • Real-time monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to avoid degradation .

Structural Characterization

Q. Q3. (Basic) What spectroscopic techniques confirm the structure and purity of this compound?

  • NMR spectroscopy : 1H^1H NMR identifies protons on the thiophene (δ 6.8–7.5 ppm), fluorophenyl (δ 7.2–7.6 ppm), and cyclopropane (δ 1.2–1.8 ppm) groups. 13C^{13}C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 356.12 for C18_{18}H15_{15}FNO2_2S) .
  • Melting point : A sharp mp (e.g., 145–147°C) indicates purity .

Q. Q4. (Advanced) How is the (E)-stereochemistry of the acrylamide moiety confirmed?

  • NOESY NMR : Absence of nuclear Overhauser effects between the thiophene and cyclopropane protons confirms the trans configuration .
  • X-ray crystallography : Resolves spatial arrangement of substituents; applicable if single crystals are obtainable .
  • Computational modeling : DFT calculations predict NMR chemical shifts, cross-validated with experimental data .

Biological Activity & Mechanisms

Q. Q5. (Basic) What in vitro assays are used to evaluate this compound’s bioactivity?

  • Kinase inhibition assays : Screen against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Antimicrobial testing : MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa, MCF-7) assess IC50_{50} values .

Q. Q6. (Advanced) How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

  • Metabolic stability studies : Liver microsome assays identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Formulation optimization : Use liposomal encapsulation or PEGylation to improve pharmacokinetics .
  • Target engagement assays : SPR (surface plasmon resonance) verifies binding affinity to intended targets .

Computational & Mechanistic Studies

Q. Q7. (Advanced) What computational tools predict this compound’s interaction with biological targets?

  • Molecular docking (AutoDock/Vina) : Models binding poses with proteins (e.g., kinases) using crystal structures from the PDB .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity using Random Forest or SVM algorithms .

Handling & Stability

Q. Q8. (Basic) How should this compound be stored to prevent degradation?

  • Conditions : Store at –20°C under inert gas (Ar/N2_2) in amber vials to avoid light-/moisture-induced hydrolysis .
  • Stability monitoring : Periodic HPLC checks for degradation products (e.g., free thiophene or acrylamide) .

Q. Q9. (Advanced) What strategies stabilize reactive intermediates during synthesis?

  • Low-temperature quenching : Rapidly cool reaction mixtures after completion to trap intermediates .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines or trimethylsilyl (TMS) for hydroxyls during multi-step syntheses .

Data Contradictions & Reproducibility

Q. Q10. (Advanced) How can researchers address discrepancies in reported synthetic yields?

  • Parameter standardization : Replicate reactions with controlled humidity, solvent batch, and catalyst purity .
  • DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., EDCI concentration, stirring rate) .

Cross-Disciplinary Applications

Q. Q11. (Advanced) What non-pharmaceutical applications exist for this compound?

  • Polymer science : As a crosslinker in stimuli-responsive hydrogels due to the acrylamide’s reactivity .
  • Materials chemistry : Functionalize nanoparticles for targeted drug delivery via thiophene-metal interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide
Reactant of Route 2
Reactant of Route 2
(E)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide

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